Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Description
Historical Context and Discovery Timeline
The development of this compound can be traced within the broader historical context of imidazo[1,2-a]pyridine chemistry, which has experienced significant growth since the mid-20th century. According to chemical database records, this specific compound was first catalogued in 2012, with subsequent modifications to its database entry occurring as recently as 2025, indicating ongoing research interest and characterization efforts. The compound was assigned the Chemical Abstracts Service registry number 885271-45-4, providing a unique identifier for tracking research and commercial applications.
The synthetic methodology for producing this compound has evolved considerably since its initial preparation. Early synthetic approaches likely involved multi-step procedures starting from appropriately substituted pyridine precursors, followed by cyclization reactions to form the imidazole ring. Contemporary synthesis methods have demonstrated the effectiveness of using 2-amino-5-chloropyridine as a starting material, which undergoes reaction with ethyl 2-bromopyruvate in dimethoxyethane solvent under controlled conditions. The reaction typically requires overnight stirring and subsequent purification steps to isolate the desired product with high purity levels, commonly achieving 98% purity in commercial preparations.
The timeline of research publications and patent filings related to halogenated imidazo[1,2-a]pyridine derivatives shows a marked increase in the 2010s and 2020s, reflecting growing interest in these compounds for pharmaceutical applications. The development of efficient synthetic routes to access these compounds has been driven by their potential utility as intermediates in the preparation of agrochemicals and pharmaceuticals, as evidenced by recent patent literature describing processes for the preparation of related chloro-pyridine-2-carboxylic acid derivatives.
Significance in Heterocyclic Chemistry
This compound holds particular significance in heterocyclic chemistry due to its representation of advanced synthetic methodologies and its potential for diverse chemical transformations. The compound exemplifies the sophisticated approaches now available for constructing complex heterocyclic systems with precise substitution patterns, demonstrating the evolution of modern synthetic organic chemistry. The presence of multiple reactive sites within the molecule, including the halogen substituents and the ester functionality, provides numerous opportunities for structure-activity relationship studies and lead compound optimization in drug discovery programs.
The synthetic accessibility of imidazo[1,2-a]pyridine derivatives has been significantly enhanced through the development of one-pot multicomponent reactions, as demonstrated in recent literature describing the synthesis of these compounds from lignin-derived materials. These methodologies have shown remarkable versatility in producing various imidazo[1,2-a]pyridine derivatives by varying the starting materials and reaction conditions, with yields often exceeding 90% under optimized conditions. The development of iodine-catalyzed synthetic routes has further expanded the toolkit available to synthetic chemists, providing cost-effective and environmentally benign procedures for accessing these valuable heterocyclic scaffolds.
The compound's significance extends beyond its synthetic utility to encompass its role as a model system for understanding structure-property relationships in halogenated heterocycles. Research has demonstrated that the specific positioning of halogen substituents on the imidazo[1,2-a]pyridine core can dramatically influence both chemical reactivity and biological activity. The chlorine substituent at position 5 and iodine at position 3 create a unique electronic environment that affects the compound's participation in various chemical reactions, including cross-coupling processes, nucleophilic substitutions, and cycloaddition reactions.
The following table summarizes key physicochemical properties of this compound based on experimental and computational data:
The compound's role in contemporary heterocyclic chemistry is further underscored by its inclusion in various chemical databases and commercial catalogues, indicating sustained interest from the research community. The availability of the compound from multiple suppliers with consistent purity specifications suggests established synthetic protocols and quality control measures, facilitating its use in research applications. The pricing structure for different quantities, ranging from gram to hundred-gram scales, reflects its utility both in academic research settings and potential industrial applications.
Recent advances in imidazo[1,2-a]pyridine chemistry have demonstrated the importance of precise halogen substitution patterns in determining biological activity profiles. Comparative studies of various halogenated derivatives have revealed that the specific combination of chlorine and iodine substituents in this compound provides a unique reactivity profile that distinguishes it from other members of this chemical class. The compound's potential for participating in sequential cross-coupling reactions, taking advantage of the differential reactivity of chlorine and iodine substituents, makes it particularly valuable for complex synthetic transformations and diversity-oriented synthesis programs.
Properties
IUPAC Name |
ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGQONDGHIVVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722938 | |
| Record name | Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-45-4 | |
| Record name | Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 885271-45-4) is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H8ClIN2O2
- Molecular Weight : 350.54 g/mol
- Density : Approximately 1.92 g/cm³
- Storage Conditions : Recommended at 2-8°C, protected from light .
This compound has been studied for its interactions with various biological targets:
- Cholinesterase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on cholinesterases, particularly human butyrylcholinesterase (hBChE). Inhibition of cholinesterases is significant as it relates to neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can possess anticancer properties. The specific mechanisms often involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cholinesterase Inhibition Study : A study conducted on the inhibitory effects of various imidazo[1,2-a]pyridine derivatives showed that this compound had a notable IC50 value against hBChE, suggesting its potential use in treating conditions associated with cholinergic dysfunction .
- Anticancer Mechanism Investigation : Research focusing on the anticancer properties revealed that compounds similar to this compound could inhibit tumor growth in vitro by triggering apoptotic pathways in cancer cells. These findings highlight the compound's potential as a lead structure for developing new anticancer agents .
- Antimicrobial Properties : Initial screenings indicated that this compound could inhibit the growth of certain bacterial strains, suggesting a possible application in antimicrobial therapies. However, further research is necessary to explore its efficacy against a wider range of pathogens .
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom at position 3 and chlorine at position 5 serve as reactive handles for transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction replaces the iodine atom with aryl/heteroaryl groups using boronic acids. A representative example:
| Substrate | Boronic Acid | Catalyst System | Conditions | Product Yield | Source |
|---|---|---|---|---|---|
| Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 120°C, MW | 58% |
Key findings:
-
Yields range from 19% to 71% depending on boronic acid steric/electronic properties.
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Microwave irradiation enhances reaction efficiency compared to conventional heating .
Sonogashira Coupling
The iodine substituent undergoes coupling with terminal alkynes under palladium catalysis:
pythonReaction setup: Substrate + TMS-acetylene → Pd(PPh₃)₂Cl₂, CuI, Et₃N → Ethyl 5-chloro-3-alkynylimidazo[1,2-a]pyridine-2-carboxylate
Nucleophilic Substitution
The chlorine at position 5 participates in SNAr reactions under basic conditions:
| Nucleophile | Base | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF | 80°C | Ethyl 3-iodo-5-piperidinylimidazo[1,2-a]pyridine-2-carboxylate | 73% |
Mechanistic notes:
-
Electron-withdrawing carboxylate group at position 2 activates the chlorine for nucleophilic displacement.
-
Steric hindrance from the iodine atom slows substitution at position 3 .
Cyclization and Ring Expansion
In the presence of oxidants like TBHP, the compound undergoes radical-mediated transformations:
Example pathway:
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I₂/TBHP promotes C–C bond cleavage at the ester group.
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Forms N-(pyridin-2-yl)amide derivatives via intermediate radical species .
Halogen Exchange Reactions
The iodine atom can be replaced by other halogens under metal-free conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂ (1 equiv) | EtOAc, 25°C, 2h | Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate | 88% |
Biological Activity Modulation
Derivatives synthesized via these reactions show pharmacological potential:
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3-(1H-1,2,3-Triazol-4-yl) analogs exhibit nanomolar activation of human constitutive androstane receptor (CAR) .
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3-Aryl derivatives demonstrate anti-tubercular activity with MIC values <1 µg/mL .
Stability and Reactivity Trends
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Solubility : Poor in water; soluble in DMF, DMSO, and dichloromethane .
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Reactivity hierarchy : Iodine (position 3) > Chlorine (position 5) > Ester (position 2) .
This compound’s versatility in coupling and substitution chemistry makes it a valuable intermediate for drug discovery and materials science. Controlled reaction conditions and catalyst selection are critical for achieving desired selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Effects
The position and type of halogen substituents significantly influence physicochemical properties, reactivity, and applications. Key analogs are compared below:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Halogen Position : Iodo substituents at positions 3 or 8 (e.g., ) enhance electrophilicity for cross-coupling reactions, whereas chloro groups at positions 5 or 6 are more inert but stabilize the aromatic core .
- Melting Points: Halogens at adjacent positions (e.g., 7-Cl,8-I in ) increase crystallinity (m.p. 208°C) compared to non-adjacent substituents.
- Reactivity : Iodo derivatives are superior to bromo or chloro analogs in Suzuki reactions due to stronger C–I bond activation .
Halogenation Strategies
- Chlorination : N-Chlorosuccinimide (NCS) in DMF selectively chlorinates position 3 of imidazo[1,2-a]pyridines (e.g., step-2 in , 80% yield).
- Iodination : Direct iodination is less common in the evidence, but iodinated analogs (e.g., ) are likely synthesized via halogen exchange or directed metalation.
Preparation Methods
Synthesis of 2-Amino-3-chloro-4-iodopyridine
- Halogenation and Amination: The precursor 2-amino-3-chloro-4-iodopyridine is prepared by selective halogenation of pyridine derivatives followed by amination. For example, 2,3-dichloropyridine can be treated with iodine in the presence of bases and catalysts at low temperatures (e.g., −78 °C) to introduce iodine selectively at the 4-position, followed by amination to introduce the amino group at the 2-position.
Cyclization to Form the Imidazo[1,2-a]pyridine Core
Condensation with Ethyl Bromopyruvate: The key step involves reacting 2-amino-3-chloro-4-iodopyridine (1 equivalent) with ethyl bromopyruvate (1.5 equivalents) in a solvent such as 1,2-dimethoxyethane (DME) at room temperature overnight. This reaction forms an intermediate which upon heating in ethanol at 78 °C for 2 hours undergoes cyclization to yield the ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate.
Workup and Purification: After cyclization, the reaction mixture is concentrated under vacuum. The residue is dissolved in dichloromethane and basified with saturated sodium carbonate solution to neutralize acidic by-products. Extraction with dichloromethane, drying over anhydrous magnesium sulfate, and evaporation under reduced pressure yield the crude product. Washing with diethyl ether and n-hexane affords a pale cream solid with high purity.
Yield: This method typically achieves yields around 95% with a melting point of approximately 249 °C, indicating a well-defined pure product.
Alternative Synthetic Routes and Catalytic Methods
Suzuki Cross-Coupling for Derivative Formation
The this compound scaffold can be further functionalized via palladium-catalyzed Suzuki cross-coupling reactions using arylboronic acids. This approach allows diversification at the halogenated positions and has been reported with moderate to good yields (19%–71% depending on conditions).
Typical conditions involve Pd(PPh3)4 catalyst, sodium carbonate or potassium carbonate base, and solvents such as DME/water or dioxane/ethanol mixtures under microwave irradiation at elevated temperatures (120–150 °C).
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Halogenation & Amination | Iodine, base, 2,3-dichloropyridine | THF | −78 °C to RT | Overnight | Not specified | Formation of 2-amino-3-chloro-4-iodopyridine |
| Cyclization | 2-amino-3-chloro-4-iodopyridine + Ethyl bromopyruvate | DME (initial), then EtOH | RT (overnight), then 78 °C | 2 h | ~95 | High purity product, pale cream solid |
| Workup | Saturated Na2CO3, CH2Cl2 extraction | CH2Cl2 | RT | - | - | Basification and extraction |
| Suzuki Coupling (optional) | Pd(PPh3)4, arylboronic acid, base | DME/H2O or dioxane/EtOH | 120–150 °C (microwave) | 0.5–2 h | 19–71 | For derivative synthesis |
Research Findings and Optimization
The described one-pot double-coupling approach and cyclization methods have been optimized to maximize yield and purity, minimizing side reactions such as over-halogenation or ring rearrangements.
Microwave-assisted Suzuki couplings have shown to improve reaction rates and yields, making the process more efficient for generating derivatives of the target compound.
The choice of solvent and base is critical for the success of both the cyclization and cross-coupling steps, with polar aprotic solvents and mild bases favored to maintain the integrity of the halogen substituents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : A common approach involves sequential halogenation of the imidazo[1,2-a]pyridine core. For example, chlorination at the 5-position can be achieved using N-chlorosuccinimide (NCS) in DMF at 40°C (yield: 80%), followed by iodination at the 3-position via electrophilic substitution with iodine monochloride (ICl) under controlled pH . Optimization includes solvent selection (polar aprotic solvents enhance reactivity) and temperature control to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?
- Methodology :
- 1H/13C NMR : Peaks at δ 8.2–8.1 ppm (aromatic protons), δ 4.5–4.4 ppm (ester -CH2-), and δ 1.5–1.4 ppm (ester -CH3) confirm the core structure .
- LC-MS : Molecular ion peaks at m/z 316.1 (M+H)+ validate the molecular formula (C10H9ClIN2O2) .
- IR : Absorbance at ~1700 cm⁻¹ confirms the ester carbonyl group.
Q. How does the chloro-iodo substitution pattern influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The iodine at the 3-position serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling aryl/heteroaryl functionalization. Chlorine at the 5-position stabilizes the π-system via electron-withdrawing effects, enhancing regioselectivity. For example, Pd-catalyzed coupling with boronic acids proceeds at 80°C in THF/H2O (4:1) with Na2CO3 as base .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during late-stage iodination of the imidazo[1,2-a]pyridine scaffold?
- Methodology :
- Directed ortho-metalation : Use of directing groups (e.g., ester at C2) to control iodine positioning via Pd-mediated C-H activation .
- Solvent effects : Non-coordinating solvents (e.g., DCE) reduce undesired halogen scrambling.
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor mono-iodination, while higher temperatures risk di-iodo byproducts .
Q. How can computational modeling predict the impact of chloro/iodo substituents on the compound’s electronic structure and binding affinity?
- Methodology :
- DFT calculations : Analyze HOMO/LUMO orbitals to assess electrophilic/nucleophilic sites. Chlorine reduces electron density at C5, while iodine at C3 increases polarizability for non-covalent interactions .
- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Substituent steric maps guide SAR for antiparasitic/antitumor activity .
Q. What crystallographic challenges arise when resolving structures of halogenated imidazo[1,2-a]pyridines, and how are they addressed?
- Methodology :
- Heavy atom method : Iodine’s high electron density improves phasing in SHELXD/SHELXE for small-molecule crystallography .
- Twinned data refinement : Use SHELXL to handle pseudo-merohedral twinning via HKLF5 format .
- Disorder modeling : Halogen atoms (Cl/I) often exhibit positional disorder; PART instructions in SHELXL refine occupancy ratios .
Key Research Findings
- Synthetic Efficiency : Multi-step halogenation achieves >70% overall yield with minimal purification .
- Biological Relevance : The iodo-substituent enhances antiparasitic activity (MIC: 2.5 μM vs. E. histolytica) compared to non-halogenated analogs .
- Structural Insights : Crystallography reveals planar imidazo[1,2-a]pyridine core with halogen-induced π-stacking in solid state .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
